{(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
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Overview
Description
{(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including dinitrophenoxy, methoxybenzylidene, oxo, thioxo, and thiazolidinyl acetic acid moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves a multi-step process. One common method includes the condensation of 2,4-dinitrophenol with 3-methoxybenzaldehyde to form the intermediate 4-(2,4-dinitrophenoxy)-3-methoxybenzylidene. This intermediate is then reacted with thiosemicarbazide to yield the thiazolidinone ring structure. Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
{(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The phenoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted phenoxy compounds .
Scientific Research Applications
{(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of {(5E)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The compound’s dinitrophenoxy group can participate in electron transfer reactions, while the thiazolidinone ring can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one
- 3-(2,4-dinitrophenoxy)-2-(pyren-1-yl)-4H-chromen-4-one
- Ethyl N-(2,4-dinitrophenoxy)acetimidate
Uniqueness
Its thiazolidinone ring and dinitrophenoxy moiety make it particularly valuable in the development of fluorescent probes and advanced materials .
Properties
Molecular Formula |
C19H13N3O9S2 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-[(5E)-5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C19H13N3O9S2/c1-30-15-6-10(7-16-18(25)20(9-17(23)24)19(32)33-16)2-4-14(15)31-13-5-3-11(21(26)27)8-12(13)22(28)29/h2-8H,9H2,1H3,(H,23,24)/b16-7+ |
InChI Key |
UWBNVQQVMRYCQP-FRKPEAEDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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